1-(4-Bromo-3-fluorobenzenesulfonyl)azetidine

Description

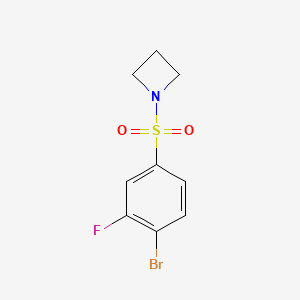

1-(4-Bromo-3-fluorobenzenesulfonyl)azetidine is a sulfonamide derivative featuring an azetidine ring (a four-membered saturated heterocycle with three carbons and one nitrogen) substituted at the nitrogen atom with a 4-bromo-3-fluorobenzenesulfonyl group. The sulfonamide moiety is characterized by a sulfonyl group (-SO₂-) bridging the aromatic ring and the azetidine nitrogen.

Azetidine’s inherent ring strain (approximately 25–30 kcal/mol) confers unique reactivity compared to larger heterocycles like pyrrolidine or piperidine, making it a scaffold of interest in medicinal chemistry and materials science . The sulfonylation of azetidine likely proceeds via nucleophilic substitution, where the nitrogen attacks the electrophilic sulfur in the sulfonyl chloride precursor.

Properties

IUPAC Name |

1-(4-bromo-3-fluorophenyl)sulfonylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO2S/c10-8-3-2-7(6-9(8)11)15(13,14)12-4-1-5-12/h2-3,6H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVOHTUFERGHEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)S(=O)(=O)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3-fluorobenzenesulfonyl)azetidine can be synthesized through several methods, including the reaction of 4-bromo-3-fluorobenzenesulfonyl chloride with azetidine under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-fluorobenzenesulfonyl)azetidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromo-3-fluorobenzenesulfonyl)azetidine has found applications in various scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

Biology: The compound can be utilized in biological assays to investigate its interactions with biological targets.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Bromo-3-fluorobenzenesulfonyl)azetidine exerts its effects involves its interaction with molecular targets and pathways. The bromine and fluorine atoms enhance its reactivity, allowing it to bind to specific receptors or enzymes, thereby modulating biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Sulfonamide Derivatives

Sulfonamide-based compounds are widely explored for biological and material applications. Key analogues include:

- 1-(3,4-Difluorobenzenesulfonyl)azetidine : Dual fluorine substituents enhance electronegativity, increasing the sulfonamide’s acidity (pKa ~1–2) and hydrogen-bonding capacity, which may improve target binding in enzyme inhibition.

Halogenated Benzenesulfonyl Azetidines

Halogen positioning and identity significantly impact properties:

| Compound Name | Substituents (Benzene Ring) | MW (g/mol) | LogP* | Thermal Stability (°C) | Potential Application |

|---|---|---|---|---|---|

| 1-(4-Bromo-3-fluorobenzenesulfonyl)azetidine | 4-Br, 3-F | ~308.1 | ~2.8 | 180–200 (decomp.) | Agrochemicals, Energetic Materials |

| 1-(4-Chloro-3-fluorobenzenesulfonyl)azetidine | 4-Cl, 3-F | ~263.7 | ~2.1 | 190–210 (decomp.) | Pharmaceuticals |

| 1-(3,4-Dichlorobenzenesulfonyl)azetidine | 3-Cl, 4-Cl | ~280.0 | ~2.9 | 170–190 (decomp.) | Polymer Additives |

*LogP estimated via Crippen’s fragmentation method.

- Bromine vs. Chlorine : Bromine’s higher atomic weight and polarizability increase lipophilicity (LogP ~2.8 vs. ~2.1 for Cl), favoring membrane penetration in pesticidal uses . However, chlorine analogues may exhibit better thermal stability due to stronger C-Cl bonds.

- Fluorine’s Role: Fluorine’s electron-withdrawing effect stabilizes the sulfonamide group, enhancing resistance to hydrolysis compared to non-halogenated analogues.

Azetidine Derivatives in Material Science

N-Substituted azetidines are investigated as precursors for energetic plasticizers due to their strain energy and nitrogen content. Comparatively:

- N-Alkylated azetidines (e.g., N-ethylazetidine): Lower density (~1.02 g/cm³) and higher volatility than sulfonylated derivatives, limiting their utility in solid propellants .

- This compound : The sulfonyl group increases density (~1.45 g/cm³ estimated) and thermal stability (decomposition >180°C), making it suitable for high-energy formulations.

Biological Activity

1-(4-Bromo-3-fluorobenzenesulfonyl)azetidine is a sulfonamide derivative that has attracted attention for its potential biological applications. This compound, characterized by the presence of a bromine atom, a fluorine atom, and a sulfonyl group, exhibits unique chemical properties that may influence its biological activity. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, relevant case studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H9BrFNO2S. The structure includes:

- Azetidine Ring : A four-membered nitrogen-containing ring that can influence the compound's reactivity and interaction with biological targets.

- Sulfonyl Group : Known for its role in enhancing solubility and bioavailability.

- Halogen Substituents : The presence of bromine and fluorine may enhance lipophilicity and influence receptor binding.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins, particularly cysteine residues. This reactivity allows the compound to modulate protein functions, potentially leading to therapeutic effects against various diseases.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, such as kinases or proteases.

- Receptor Binding : Interaction with cellular receptors can alter signaling pathways, affecting cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits significant biological activity in several contexts:

Anticancer Activity

Several studies have explored the potential of this compound as an anticancer agent. For example:

- In Vitro Studies : Cell line assays have shown that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Mechanistic Insights : The sulfonamide moiety has been linked to inhibition of carbonic anhydrase, an enzyme often overexpressed in tumors.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has also been investigated:

- Cytokine Modulation : Inflammatory cytokine levels were reduced in treated cell cultures, suggesting a role in managing inflammatory diseases.

Case Studies

-

Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects of this compound on breast cancer cell lines.

- Findings : The compound exhibited IC50 values in the low micromolar range, indicating potent anti-proliferative effects. Mechanistic studies revealed activation of apoptotic pathways through caspase activation.

-

Inflammation Model :

- Objective : To assess the anti-inflammatory properties in a murine model of acute inflammation.

- Results : Treatment with the compound led to significant reductions in edema and inflammatory markers (e.g., TNF-alpha levels), highlighting its therapeutic potential for inflammatory disorders.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| Compound A | Moderate anticancer | Enzyme inhibition |

| Compound B | Strong anti-inflammatory | Cytokine modulation |

| This compound | Potent anticancer & anti-inflammatory | Receptor binding & enzyme inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.